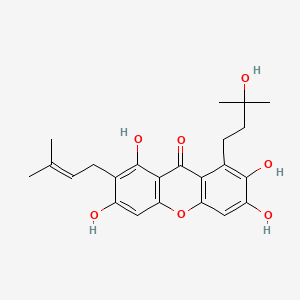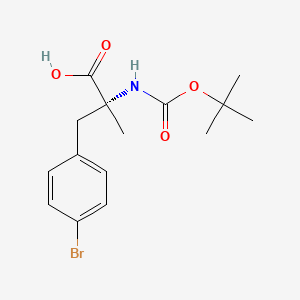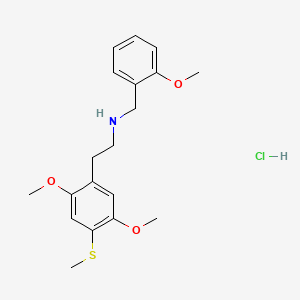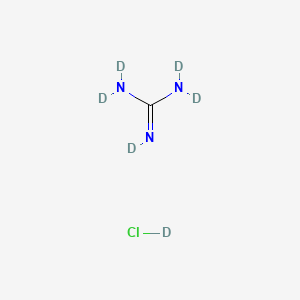
ガルシノンC
説明
ガルシノンCは、植物のガルシニア・オブロンギフォリアから単離された天然化合物です。それはキサントンファミリーに属し、その多様な生物学的活性で知られています。 This compoundは、特定の癌細胞に対する潜在的な細胞毒性効果のために注目を集めており、抗癌研究の有望な候補となっています .
科学的研究の応用
Chemistry: Garcinone C serves as a model compound for studying the synthesis and reactivity of xanthones.
準備方法
合成経路と反応条件: キサントン、ガルシノンCを含む、は通常、ポリフェノールとサリチル酸を使用して合成されます。 古典的な方法の1つは、これらの化合物を脱水剤として酢酸無水物と加熱するものです . 別の方法は、塩化亜鉛と塩化ホスホリルを使用して、より高い収率とより短い反応時間でキサントンを生成することです .
工業生産方法: this compoundの工業生産には、ガルシニア・オブロンギフォリアから各種クロマトグラフィー技術を使用して化合物を抽出することが含まれる場合があります。 単離された化合物の構造は、UV、IR、MS、NMRなどのスペクトル分析を使用して確認されます .
化学反応の分析
反応の種類: ガルシノンCは、次のようなさまざまな化学反応を起こします。
酸化: this compoundは酸化されて、さまざまな誘導体を形成することができます。
還元: 還元反応は、this compoundに存在する官能基を修飾することができます。
置換: 置換反応は、キサントンのコアに新しい官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換はキサントン構造にアルキル基やハロゲン基を導入する可能性があります .
4. 科学研究の応用
化学: this compoundは、キサントンの合成と反応性を研究するためのモデル化合物として役立ちます。
生物学: それは鼻咽頭癌細胞に有意な細胞毒性効果を示しており、癌治療の潜在的な候補となっています.
作用機序
ガルシノンCは、さまざまな分子標的や経路を調節することで効果を発揮します。
ATRと4E-BP1: this compoundは、細胞周期調節に関与するATRと4E-BP1の発現レベルを刺激します.
サイクリンとCDK: それはサイクリンB1、サイクリンD1、サイクリンE2、cdc2、CDK7の発現を阻害し、S期で細胞周期を停止させます.
Stat3: this compoundは、癌細胞の生存と増殖に関与する転写因子であるStat3の発現を効果的に阻害します.
6. 類似化合物の比較
This compoundは、その特定の生物学的活性と分子標的のために、キサントンの中で独特です。類似の化合物には、以下のようなものがあります。
α-マンゴスティン: 抗酸化作用と神経保護作用で知られています.
ガータニン: β-アミロイド凝集の有意な阻害を示し、アルツハイマー病治療の潜在的な候補となっています.
ガルシノンD: 潜在的な抗癌作用を持つ、別のキサントン誘導体です.
類似化合物との比較
Garcinone C is unique among xanthones due to its specific biological activities and molecular targets. Similar compounds include:
特性
IUPAC Name |
1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-11(2)5-6-12-14(24)9-17-19(21(12)27)22(28)18-13(7-8-23(3,4)29)20(26)15(25)10-16(18)30-17/h5,9-10,24-27,29H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOCLVMUASBDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657670 | |
| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Garcinone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76996-27-5 | |
| Record name | Garcinone C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76996-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Garcinone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
216 - 218 °C | |
| Record name | Garcinone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the primary mechanism of action of Garcinone C in colorectal cancer stem-like cells (CSCs)?
A: Garcinone C exerts its antitumor activity by suppressing the Hedgehog/Gli1 signaling pathway in colorectal CSCs. [, ] It binds to the zinc finger domain of the Gli1 protein, particularly forming hydrogen bonds with amino acid residues ASP244, ARG223, and ASP216, leading to enhanced Gli1 degradation. [] This inhibition of Gli1 disrupts the self-renewal and invasive capabilities of these cells. []
Q2: How does Garcinone C affect the expression of stemness markers in colorectal cancer cells?
A: Garcinone C significantly reduces the expression of colon cancer stemness markers such as CD44, CD133, ALDH1, and Nanog in both HCT116 and HT29 CSCs. []
Q3: What impact does Garcinone C have on the invasiveness of colorectal CSCs?
A: By suppressing Gli1-dependent Hedgehog signaling, Garcinone C effectively inhibits the invasiveness of colorectal CSCs. It reduces the levels of invasive-related markers, MMP2 and MMP9, while restoring the reduced levels of E-cadherin, a protein crucial for cell-cell adhesion, in HCT116 CSCs. []
Q4: Does Garcinone C demonstrate synergy with any other antimalarial agents?
A: Yes, studies show Garcinone C exhibits synergy with Artemisinin in vitro, effectively inhibiting Plasmodium falciparum. [] The combination of these compounds yields a FIC50 (Fractional Inhibitory Concentration) value of less than 1, indicating a synergistic effect. []
Q5: Beyond colorectal cancer, what other types of cancer cells does Garcinone C demonstrate activity against?
A5: Research indicates that Garcinone C displays cytotoxic activity against a range of human cancer cell lines including:
- Epithelial lung carcinoma (A549) []
- Breast carcinoma (MCF7) [, ]
- Hepatocellular carcinoma (HepG2) []
- Nasopharyngeal carcinoma (CNE1, CNE2, HK1, and HONE1) []
Q6: How does Garcinone C affect cell cycle progression in nasopharyngeal carcinoma cells?
A: Garcinone C induces cell cycle arrest at the S phase in nasopharyngeal carcinoma cells. [] This arrest is accompanied by altered expression of cell cycle regulatory proteins, including increased ATR and 4E-BP1 levels, and decreased levels of cyclin B1, cyclin D1, cyclin E2, cdc2, CDK7, and Stat3. []
Q7: Does Garcinone C exhibit any antioxidant properties?
A: Yes, Garcinone C possesses antioxidant activity, demonstrated by its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. [] It achieves this through electron-transfer and H+-transfer mechanisms. []
Q8: Is Garcinone C found naturally in any plants? If so, which ones?
A8: Garcinone C is a naturally occurring xanthone found in several plant species, including:
- Mangosteen (Garcinia mangostana) [, , , ]
- Hypericum perforatum [, ]
- Garcinia travancorica []
- Garcinia oblongifolia []
Q9: What is the role of the isoprenyl group in the structure of Garcinone C for its activity?
A: While the presence of the isoprenyl group contributes to the overall structure of Garcinone C, research suggests that it plays a less significant role in its antioxidant activity compared to the para-di-OHs or ortho-di-OHs structural features. []
Q10: How does Garcinone C impact the production of inflammatory cytokines?
A: Research shows that Garcinone C exhibits anti-inflammatory activity by suppressing the secretion of IL-8 in activated human Caco-2 intestinal cells, HT-29 colonic cells, and THP-1 macrophage-like cells. It also reduces TNFα secretion by activated HepG2 cells and human blood monocyte-derived macrophages. []
Q11: What are the metabolites of Garcinone C observed in human cell lines?
A: In addition to glucuronidation and sulfation, Garcinone C undergoes metabolic conversion into 9-hydroxycalabaxanthone, Garcinones C and D, and other unidentified xanthone compounds in various human cell lines. []
Q12: How does Garcinone C impact the viability of human rheumatoid fibroblast-like synoviocyte MH7A cells?
A: Garcinone C significantly inhibits the viability of MH7A cells, which play a crucial role in the pathogenesis of rheumatoid arthritis. [] This effect is attributed to its ability to induce apoptosis and increase ROS accumulation in these cells. []
Q13: Does Garcinone C demonstrate any inhibitory activity against specific enzymes?
A13: Yes, Garcinone C displays inhibitory activity against the following enzymes:
- α-Amylase: It inhibits α-amylase activity, potentially contributing to its anti-diabetic effects by regulating postprandial hyperglycemia. [, ]
- Cyclin-Dependent Kinase 4 (CDK4): It inhibits CDK4, a key regulator of cell cycle progression, suggesting its potential as an anti-cancer agent. []
Q14: Are there any computational studies investigating the interactions of Garcinone C with its targets?
A: Yes, molecular docking studies have been conducted to understand the interactions of Garcinone C with α-amylase. [] These studies provide insights into the binding affinity and potential inhibitory mechanisms of Garcinone C on this enzyme. []
Q15: How effective is Garcinone C in inhibiting angiogenesis?
A: Research on Thailand stingless bee propolis, which contains Garcinone C, demonstrates significant antiangiogenic activity. [] Both the propolis and extracts from its plant source, Garcinia mangostana, effectively inhibited tube formation in human umbilical vein endothelial cells, suggesting potential applications in treating angiogenesis-related diseases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)


![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566214.png)
![N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566215.png)
![N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566216.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
![N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester](/img/structure/B566218.png)
![[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B566221.png)

